An In-depth Technical Guide to 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, a versatile heterocyclic compound of significant interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from foundational chemical principles and closely related analogues to present a robust and predictive guide to its properties and utility.
Introduction: The Benzotriazole Scaffold in Medicinal Chemistry
The benzotriazole moiety, a fusion of a benzene ring and a 1,2,3-triazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding and π-π stacking interactions, and metabolic stability have led to its incorporation into a wide array of biologically active compounds.[2][3] Benzotriazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5]
The introduction of a sulfonyl chloride group onto the benzotriazole core, as in 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, creates a highly valuable synthetic intermediate. The sulfonyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles to form stable sulfonamides, sulfonates, and other derivatives. This reactivity allows for the facile construction of diverse molecular libraries, a cornerstone of modern drug discovery campaigns.
Molecular Structure and Physicochemical Properties
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is an aromatic heterocyclic compound with the molecular formula C₇H₆ClN₃O₂S. The structure consists of a benzotriazole ring system with a methyl group on the N2 position of the triazole ring and a sulfonyl chloride group at the C4 position of the benzene ring.
The N-methylation to form the 2H-isomer is a key structural feature. Alkylation of the parent benzotriazole often yields a mixture of N1 and N2 isomers.[6][7] The separation of these isomers is a critical consideration in its synthesis, as their electronic and steric properties, and consequently their reactivity and biological activity, can differ.
Table 1: Predicted Physicochemical Properties of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride
| Property | Predicted Value/Descriptor | Rationale and References |
| Molecular Weight | 231.66 g/mol | Calculated from the molecular formula C₇H₆ClN₃O₂S. |
| Appearance | White to off-white crystalline solid | Based on the appearance of the parent benzotriazole and other sulfonyl chlorides.[6] |
| Melting Point | >100 °C (decomposes) | The parent benzotriazole melts at 100 °C.[6] The addition of the sulfonyl chloride group is expected to increase the melting point due to increased molecular weight and polarity, though it may also lead to decomposition at higher temperatures. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and acetone. Sparingly soluble in non-polar solvents (hexanes). Reacts with protic solvents (water, alcohols). | The polar sulfonyl chloride group and aromatic system suggest solubility in polar aprotic solvents. Sulfonyl chlorides are known to be moisture-sensitive and will hydrolyze in water. |
| Stability | Moisture-sensitive. Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. | The sulfonyl chloride moiety is susceptible to hydrolysis.[8] |
Proposed Synthesis and Purification
Step 1: Synthesis of 1H-Benzotriazole
This step follows the well-established diazotization of o-phenylenediamine.
Protocol:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve o-phenylenediamine in glacial acetic acid and water.
-
Cool the solution to 5-10 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 6-7 to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 1H-benzotriazole.[9]
Step 2: N-Methylation of 1H-Benzotriazole
Alkylation of benzotriazole typically yields a mixture of 1-methyl and 2-methyl isomers. The ratio can be influenced by the choice of solvent and base.
Protocol:
-
Dissolve 1H-benzotriazole in a suitable solvent such as DMF or acetone.
-
Add a base, for example, potassium carbonate.
-
Add methyl iodide dropwise and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of N1 and N2-methylated benzotriazoles.[6]
Step 3: Separation of 2-methyl-2H-1,2,3-benzotriazole
The isomeric mixture from Step 2 must be separated to isolate the desired 2-methyl isomer.
Protocol:
-
Perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
The two isomers generally have different polarities and can be separated. The identity of each isomer can be confirmed by comparing their ¹H NMR spectra to literature values.
Step 4: Chlorosulfonation of 2-methyl-2H-1,2,3-benzotriazole
This is an electrophilic aromatic substitution reaction where chlorosulfonic acid introduces the -SO₂Cl group onto the benzene ring.
Protocol:
-
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Cool a flask containing neat chlorosulfonic acid (a significant excess, e.g., 5-10 equivalents) to 0 °C in an ice-salt bath.
-
Slowly and portion-wise, add the purified 2-methyl-2H-1,2,3-benzotriazole with vigorous stirring, ensuring the temperature does not rise above 5 °C.
-
Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
-
Filter the solid product, wash thoroughly with ice-cold water until the washings are neutral, and dry under vacuum over a desiccant like phosphorus pentoxide.
Spectroscopic Characterization (Predicted)
Definitive characterization of the synthesized product would rely on standard spectroscopic techniques. The following are predicted spectral data based on the proposed structure and known values for similar compounds.[10][11]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ¹H NMR | ~4.4 | singlet | N-CH₃ | N-methyl groups on heteroaromatic rings typically appear in this region. |
| ~7.5-8.2 | multiplet | Ar-H | Aromatic protons on the substituted benzene ring. The sulfonyl chloride group is electron-withdrawing and will deshield adjacent protons. | |
| ¹³C NMR | ~40 | N-CH₃ | Typical range for an N-methyl carbon. | |
| ~120-145 | Ar-C | Aromatic carbons. The carbon attached to the sulfonyl group will be significantly downfield due to the strong electron-withdrawing effect. |
Table 3: Predicted Key IR Absorption Bands (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment | Justification |
| ~1370-1385 | Asymmetric S=O stretch | Characteristic strong absorption for sulfonyl chlorides. |
| ~1170-1190 | Symmetric S=O stretch | Characteristic strong absorption for sulfonyl chlorides. |
| ~1600, ~1450 | C=C and C=N stretching | Aromatic and triazole ring vibrations. |
| ~3000-3100 | Aromatic C-H stretch |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the straightforward synthesis of a variety of derivatives. The reaction proceeds via a nucleophilic substitution at the sulfur atom.[12]
Exemplary Protocol: Synthesis of a Sulfonamide Derivative
Sulfonamides are a key functional group in many approved drugs. The reaction of the title compound with a primary or secondary amine is a fundamental transformation.[8]
Protocol:
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add a solution of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
Applications in Medicinal Chemistry and Drug Discovery
While specific applications for this exact molecule are not widely reported, its structure makes it an ideal building block for creating libraries of novel compounds for biological screening. The benzotriazole core provides a foundation for interaction with biological targets, and the sulfonyl group acts as a versatile handle for introducing diversity.
-
Scaffold for Library Synthesis: By reacting the sulfonyl chloride with a diverse set of amines (primary, secondary, aromatic, aliphatic) and alcohols, a large library of sulfonamides and sulfonate esters can be rapidly generated. These libraries are essential for high-throughput screening to identify initial hits in a drug discovery program.
-
Bioisosteric Replacement: The benzotriazole ring can act as a bioisostere for other aromatic systems like indole or benzimidazole, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]
-
Potential Biological Targets: Given the broad activity of benzotriazole derivatives, compounds derived from this sulfonyl chloride could be investigated for a range of therapeutic areas, including:
-
Antimicrobial Agents: Many nitrogen-containing heterocycles exhibit antibacterial and antifungal properties.[4]
-
Anticancer Agents: The benzotriazole scaffold has been incorporated into compounds targeting various cancer-related pathways.[1]
-
Enzyme Inhibitors: The sulfonamide moiety is a classic functional group found in many enzyme inhibitors (e.g., carbonic anhydrase inhibitors, protease inhibitors).
-
Safety and Handling
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride should be handled with care, following standard laboratory safety procedures.
-
Hazards: Based on data for related sulfonyl chlorides and benzotriazoles, this compound is expected to be corrosive and cause severe skin burns and eye damage. It is also likely to be harmful if swallowed or inhaled.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid generating dust. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
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